2-Iodo-N-(2-methoxyethyl)-5-methylbenzamide
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Overview
Description
2-Iodo-N-(2-methoxyethyl)-5-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an iodine atom, a methoxyethyl group, and a methyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-N-(2-methoxyethyl)-5-methylbenzamide typically involves the iodination of a benzamide precursor. One common method includes the reaction of 5-methylbenzamide with iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position. The methoxyethyl group can be introduced through a nucleophilic substitution reaction using 2-methoxyethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-N-(2-methoxyethyl)-5-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
2-Iodo-N-(2-methoxyethyl)-5-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of iodine-containing compounds on biological systems.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 2-Iodo-N-(2-methoxyethyl)-5-methylbenzamide exerts its effects depends on its interaction with molecular targets. The iodine atom and methoxyethyl group can influence the compound’s reactivity and binding affinity to specific proteins or enzymes. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Iodo-N-(2-methoxyethyl)-3-methylbenzamide
- 2-Iodo-N-(2-methoxyethyl)-5-(trifluoromethyl)benzamide
Comparison
Compared to similar compounds, 2-Iodo-N-(2-methoxyethyl)-5-methylbenzamide is unique due to the specific positioning of the iodine and methoxyethyl groups, which can significantly affect its chemical reactivity and biological activity. The presence of the methyl group at the 5-position also distinguishes it from other benzamide derivatives, potentially leading to different applications and effects.
Properties
IUPAC Name |
2-iodo-N-(2-methoxyethyl)-5-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO2/c1-8-3-4-10(12)9(7-8)11(14)13-5-6-15-2/h3-4,7H,5-6H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPHKDVZQUUBAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)I)C(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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